1-(4-Methyl-2-(methylamino)phenyl)ethanone
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Overview
Description
4’-Methyl-2’-(methylamino)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a methyl group and a methylamino group attached to the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-2’-(methylamino)acetophenone typically involves the reaction of 4’-methylacetophenone with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly, the reaction is performed in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 4’-Methyl-2’-(methylamino)acetophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4’-Methyl-2’-(methylamino)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4’-methylacetophenone carboxylic acid.
Reduction: Formation of 4’-methyl-2’-(methylamino)phenylethanol.
Substitution: Formation of 4’-bromo-2’-(methylamino)acetophenone.
Scientific Research Applications
4’-Methyl-2’-(methylamino)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4’-Methyl-2’-(methylamino)acetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The methylamino group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity. Additionally, the compound can participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
4’-Methylacetophenone: Lacks the methylamino group, making it less reactive in certain chemical reactions.
2’-Methylaminoacetophenone: Has the methylamino group in a different position, leading to different chemical properties and reactivity.
4’-Chloro-2’-(methylamino)acetophenone:
Uniqueness: 4’-Methyl-2’-(methylamino)acetophenone is unique due to the presence of both the methyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-[4-methyl-2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-9(8(2)12)10(6-7)11-3/h4-6,11H,1-3H3 |
InChI Key |
ONADEDLBOLBXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)NC |
Origin of Product |
United States |
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